N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide
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Overview
Description
N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a hydrazinyl linkage and a dimethoxybenzylidene substituent, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone linkage through the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions. This is followed by the coupling of the resulting hydrazone with a benzamide derivative in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and hydrazinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide
- (2E)-2-Butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide
- Ethyl acetoacetate
Uniqueness
This compound is unique due to its specific structural features, such as the dimethoxybenzylidene and hydrazinyl moieties. These features confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-phenylethyl]benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-20-13-14-21(31-2)19(15-20)16-25-27-24(29)22(17-9-5-3-6-10-17)26-23(28)18-11-7-4-8-12-18/h3-16,22H,1-2H3,(H,26,28)(H,27,29)/b25-16+ |
InChI Key |
HCORRRLVGZNWMS-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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